Inactin hydrate
Description
Historical Context of Inactin Hydrate (B1144303) in Experimental Pharmacology and Physiology
Inactin hydrate, a barbiturate (B1230296) anesthetic, has a history rooted in its application for long-duration anesthesia in rodent studies. plos.orgccac.ca Its classification as a thiobarbiturate means it shares characteristics with other barbiturates but possesses distinct pharmacokinetic properties that make it suitable for extended experimental protocols. ccac.cachemicalbook.comthomassci.comsigmaaldrich.comkrackeler.comsigmaaldrich.comfrontiersin.orgphysiology.org Historically, it has been employed in experimental pharmacology and physiology to facilitate a range of investigations, including studies on stress-induced hypersensitivity and the examination of drug-induced neuropathies, such as those caused by cisplatin. chemicalbook.comthomassci.comsigmaaldrich.comkrackeler.comsigmaaldrich.com The compound's ability to provide a prolonged and stable anesthetic state made it a valuable asset for researchers requiring consistent experimental conditions over extended periods. ccac.ca
Evolution of this compound as a Research Tool: From Early Studies to Contemporary Applications
The utility of this compound has evolved significantly from its initial applications as a general anesthetic. Its specific properties have led to its adoption in more specialized research areas. It has become instrumental in accurately measuring critical physiological parameters, such as the glomerular filtration rate (GFR) in rats, providing vital insights into kidney function. chemicalbook.comsigmaaldrich.comkrackeler.comnih.gov Furthermore, this compound has found application in advanced imaging techniques, including its use in dynamic positron emission tomography (PET) studies to assess metabolic rates, such as glucose uptake in the brain. frontiersin.org Although the specific commercial product "Inactin™" may have undergone changes in availability, the active compound, thiobutabarbital, continues to be recognized and employed for its specific anesthetic characteristics in research settings. ccac.ca Contemporary research has also focused on understanding its direct physiological effects, including its impact on cellular functions like kidney mitochondrial respiration and the production of reactive oxygen species (ROS), thereby deepening the understanding of its role beyond simple anesthesia. plos.orgnih.govsemanticscholar.org
Conceptual Frameworks for Utilizing this compound in Complex Biological Systems Research
The application of this compound in the study of complex biological systems is guided by a conceptual framework that leverages its anesthetic properties to create a stable and controlled experimental environment. This stability is paramount for isolating and precisely measuring specific biological processes without the confounding influences of animal movement, stress, or rapid physiological fluctuations. thomassci.comsigmaaldrich.comkrackeler.comsigmaaldrich.com
Key to this framework are this compound's characteristics of long-lasting action and minimal impact on cardiovascular tone and renal output. thomassci.comsigmaaldrich.comkrackeler.comsigmaaldrich.com These attributes enable researchers to maintain experimental subjects in a quiescent state for extended durations, which is essential for conducting complex physiological measurements, such as the determination of glomerular filtration rate or detailed analyses of organelle function. For example, in renal physiology research, its use facilitates the study of nephron function and filtration dynamics by minimizing variables that could otherwise compromise the accuracy of measurements. nih.gov
Moreover, the documented effects of this compound on cellular processes, such as its influence on mitochondrial respiration and ROS production, contribute to a more nuanced understanding of how anesthetic agents can modulate biological system parameters. plos.orgnih.govsemanticscholar.org This awareness informs experimental design and the interpretation of results, allowing researchers to account for potential anesthetic-induced effects when investigating complex physiological responses. By providing a predictable baseline state, this compound supports the precise observation and quantification of physiological parameters or the effects of experimental interventions on specific organ systems or cellular pathways.
Detailed Research Findings
Research into the physiological effects of this compound has provided significant quantitative data, particularly concerning its impact on kidney mitochondrial function. A study by Schiffer et al. (2018) investigated these effects, revealing several notable changes in mitochondrial respiration and reactive oxygen species (ROS) production.
Table 1: Effects of Inactin on Kidney Mitochondrial Function
| Parameter | Control (Mean ± SD) | Acute Inactin (Mean ± SD) | Long-term Inactin (Mean ± SD) | P-value (vs. Control) |
| State 3 Respiration (pmol μg⁻¹ s⁻¹) | N/A | 3.44 ± 0.30 | 3.55 ± 0.70 | <0.05 (acute) |
| Unregulated LEAK Respiration (pmol μg⁻¹ s⁻¹) | 0.30 ± 0.04 | N/A | 0.25 ± 0.03 | <0.05 (long-term) |
| Regulated LEAK Respiration (pmol μg⁻¹ s⁻¹) | 0.075 ± 0.027 | 0.032 ± 0.005 | 0.050 ± 0.020 | <0.001 (acute), <0.05 (long-term) |
| State 2 Respiration (pmol μg⁻¹ s⁻¹) | 0.49 ± 0.09 | 0.34 ± 0.03 | 0.37 ± 0.07 | <0.001 (acute), <0.01 (long-term) |
| Hydrogen Peroxide Production (fmol μg⁻¹ s⁻¹) | 0.15 ± 0.12 | 0.39 ± 0.07 | 0.94 ± 0.32 | <0.001 (long-term) |
| Mitochondrial Oxygen Affinity (P50mito, kPa) | 0.096 ± 0.010 | 0.084 ± 0.011 | 0.088 ± 0.011 | <0.05 (acute) |
| Respiratory Control Ratio (RCR) | 8.5 ± 0.9 | 10.3 ± 0.8 | 9.7 ± 0.4 | <0.001 (acute), <0.01 (long-term) |
Note on State 3 Respiration: The control value for State 3 respiration was not explicitly provided in a directly comparable format in the search results. The study indicates that acute Inactin exposure resulted in significantly lower State 3 respiration compared to control. nih.govsemanticscholar.org
The study revealed that Inactin exposure, both acutely and long-term, significantly altered mitochondrial function. Unregulated and regulated LEAK respiration were lowered in Inactin-treated groups, suggesting an impact on proton conductance across the inner mitochondrial membrane. plos.org State 2 respiration was also reduced, while the Respiratory Control Ratio (RCR) was significantly increased in both acute and long-term exposure groups. nih.gov Notably, hydrogen peroxide production during state 2 respiration was substantially elevated after long-term Inactin exposure, indicating a potential pro-oxidant effect. plos.orgsemanticscholar.org Furthermore, acute Inactin exposure led to decreased mitochondrial oxygen affinity. plos.orgsemanticscholar.org These findings underscore that Inactin exerts persistent effects on mitochondrial function, which are important considerations for interpreting experimental results obtained from animals anesthetized with this agent.
Compound Names Mentioned
this compound
Thiobutabarbital sodium salt hydrate
Thiobutabarbital
Barbiturate
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H17N2NaO3S |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
sodium;5-butan-2-yl-5-ethyl-4,6-dioxo-1H-pyrimidine-2-thiolate;hydrate |
InChI |
InChI=1S/C10H16N2O2S.Na.H2O/c1-4-6(3)10(5-2)7(13)11-9(15)12-8(10)14;;/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15);;1H2/q;+1;/p-1 |
InChI Key |
AWXGFBKWQUXYIR-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)C1(C(=O)NC(=NC1=O)[S-])CC.O.[Na+] |
Origin of Product |
United States |
Mechanistic Research Illuminating Inactin Hydrate S Biological Interactions
Investigations into Cellular and Subcellular Mechanisms of Inactin Hydrate (B1144303) Action
Influence on Mitochondrial Function and Bioenergetics in Research Models
Impact on Mitochondrial Respiratory Chain Complexes
Further evidence for Complex I inhibition is supported by the observed increase in the Succinate Control Ratio (SCR) in animals treated with Inactin. The SCR, calculated by dividing State 3 respiration supported by both Complex I and II (CI+CII) with Complex I-mediated State 3 respiration, serves as an indicator of Complex I efficiency. A higher SCR suggests a relative increase in the contribution of Complex II or a decrease in Complex I activity.
Table 1: Impact of Inactin Hydrate on Mitochondrial Respiratory Chain Complex I Activity
| Condition | State 3 Respiration (pmol μg-1 s-1) | Succinate Control Ratio (SCR) |
| Control | 8.5 ± 0.9 | 1.62 ± 0.06 |
| Acute Inactin | 3.44 ± 0.30 | 1.70 ± 0.03 |
| Long-term Inactin | 3.55 ± 0.70 | 1.74 ± 0.09** |
*Values represent mean ± standard deviation. *p < 0.05, **p < 0.01 compared to Control. semanticscholar.org
Regulation of Proton Leak across the Inner Mitochondrial Membrane
This compound significantly influences proton conductance across the inner mitochondrial membrane, leading to a reduction in both unregulated and regulated proton leak. This effect is evidenced by an increase in the Respiratory Control Ratio (RCR) and a decrease in State 2 (LEAK) respiration. The reduction in proton leak is time-dependent, with Inactin affecting different components of regulated proton leak.
Specifically, Inactin has been shown to reduce proton leak via Uncoupling Protein-2 (UCP2) under acute exposure conditions. In contrast, prolonged exposure to Inactin leads to a reduction in proton leak mediated by the Adenine Nucleotide Translocase (ANT). These findings suggest that Inactin interacts with specific protein complexes involved in regulating mitochondrial membrane potential.
Table 2: Effect of this compound on Mitochondrial Proton Leak
| Condition | State 2 Respiration (pmol μg-1 s-1) | Respiratory Control Ratio (RCR) |
| Control | 0.15 ± 0.12 | 1.62 ± 0.06 |
| Acute Inactin | 0.34 ± 0.03 | 1.70 ± 0.03* |
| Long-term Inactin | 0.37 ± 0.07 | 1.74 ± 0.09** |
*Values represent mean ± standard deviation. *p < 0.05, **p < 0.01, ***p < 0.001 compared to Control. semanticscholar.orgresearchgate.netnih.gov
Modulation of Reactive Oxygen Species Production in Experimental Systems
A notable effect of this compound is its capacity to increase mitochondrial hydrogen peroxide (H₂O₂) production. This increase is particularly evident during state 2 respiration, a condition where the electron transport system is active but ATP synthesis is limited. Research indicates that while acute exposure to Inactin did not significantly alter H₂O₂ production, longer exposure periods resulted in a substantial increase. This modulation of reactive oxygen species (ROS) production is likely linked to the alterations in mitochondrial membrane potential caused by reduced proton leak and Complex I inhibition.
Table 3: this compound-Induced Mitochondrial Hydrogen Peroxide Production
| Condition | Hydrogen Peroxide Production (fmol μg-1 s-1) |
| Control | 0.15 ± 0.12 |
| Acute Inactin | 0.39 ± 0.07 |
| Long-term Inactin | 0.94 ± 0.32*** |
*Values represent mean ± standard deviation. ***p < 0.001 compared to Control. semanticscholar.org
Downstream Signaling Pathway Perturbations Induced by this compound in Research Paradigms
While the primary focus of research on this compound has been its direct effects on mitochondrial function and ROS production, its broader impact on cellular signaling pathways is less extensively detailed. Current studies predominantly utilize Inactin as an anesthetic agent to facilitate investigations into other biological processes. In these contexts, Inactin's role is primarily as a physiological support, rather than an active modulator of specific downstream signaling cascades. Therefore, direct evidence detailing this compound's specific perturbations of downstream signaling pathways as a primary mechanism of action is not extensively reported in the reviewed literature.
Compound List
The following compounds were mentioned in the context of this article:
this compound
Thiobutabarbital
ADP
ATP
Hydrogen peroxide (H₂O₂)
Uncoupling Protein-2 (UCP2)
Adenine Nucleotide Translocase (ANT)
NADH
FADH₂
Oxygen
Pyruvate
Malate
Succinate
Cytochrome c
Applications of Inactin Hydrate in Advanced Experimental Models
Role of Inactin Hydrate (B1144303) in Neurophysiological Research Paradigms
The use of Inactin hydrate is instrumental in neurophysiological research, enabling detailed investigations into the functions of both the central and peripheral nervous systems. Its anesthetic properties allow for the precise manipulation and observation of neural activity without significant interference.
This compound is crucial for studies examining the complex workings of the brain and spinal cord, providing a stable platform for data acquisition and analysis.
Table 1: Brain Regions Studied Using Dynamic PET Imaging under this compound Anesthesia
| Brain Region | Study Focus | Reference |
| Cerebellum | Cerebral Kinetic Parameter (Ki) Measurement | nih.gov |
| Striatum | Cerebral Kinetic Parameter (Ki) Measurement | nih.gov |
| Cortex | Cerebral Kinetic Parameter (Ki) Measurement | nih.gov |
| Hippocampus | Cerebral Kinetic Parameter (Ki) Measurement | nih.gov |
While direct studies detailing this compound's specific role in isolated spinal cord and brainstem reflex studies are not extensively detailed in the provided snippets, its general application as an anesthetic for surgical procedures, such as laparotomy, indicates its utility in preparing animal models for invasive neurophysiological investigations if-pan.krakow.pl. The capacity of this compound to provide long-lasting anesthesia without significantly compromising cardiovascular tone is beneficial for procedures involving the spinal cord and brainstem, where maintaining stable systemic parameters is critical for accurate reflex measurements. The preservation of sympathetic nerve activity under Inactin anesthesia nih.gov is also relevant, as autonomic regulation can influence spinal cord and brainstem excitability.
This compound has been employed in studies investigating conditions affecting the peripheral nervous system. Specifically, it has been used to anesthetize mice in research focused on Cisplatin-induced neuropathy, a condition characterized by damage to peripheral nerves sigmaaldrich.com. This application highlights its role in creating models to study the mechanisms and potential treatments for peripheral neuropathies.
Table 2: Examples of Neurophysiological Studies Utilizing this compound
| Study Focus | Animal Model | Reference |
| Stress-induced hypersensitivity | Rat | sigmaaldrich.com |
| Cisplatin-induced neuropathy | Mouse | sigmaaldrich.com |
| Glomerular filtration rate (GFR) | Rat | sigmaaldrich.com |
| Sympathetic nerve activity (SNA) | Rat | nih.gov |
| Arterial blood pressure (ABP) | Rat | nih.gov |
Anesthesia profoundly influences brain-state dynamics, and this compound is used to establish controlled states for studying these effects. Research comparing various anesthetic agents has shown that different agents can produce distinct neurophysiological patterns, mimicking states such as coma or slow-wave sleep nih.gov. This compound's long-lasting effects allow for the observation of sustained brain-state dynamics over extended experimental periods, contributing to the understanding of how anesthesia modulates neural network activity and information processing theses.fr. Its use in conjunction with techniques like PET imaging also allows for the study of dynamic changes in brain metabolism and connectivity nih.gov.
Central Nervous System Function Studies Facilitated by this compound
Utilization of this compound in Cardiovascular System Research
This compound is a valuable anesthetic in cardiovascular research, particularly when the preservation of sympathetic nerve activity and arterial blood pressure is critical for experimental outcomes. Studies have demonstrated that Inactin-anesthetized rats exhibit robust SNA and ABP responses to various stimuli, which are significantly blunted or absent in models anesthetized with other agents like isoflurane (B1672236) or urethane (B1682113) nih.gov. This characteristic makes this compound the preferred choice for investigating autonomic regulation of the cardiovascular system and the physiological impact of renal sensory nerve activation nih.gov.
Furthermore, this compound is known to progressively lower heart rate and arterial pressure, a physiological effect that researchers consider when designing cardiovascular experiments plos.org. In some contexts, specific doses of compounds administered under Inactin anesthesia have been shown to elicit cardiovascular protection, underscoring its utility in studies evaluating the cardiovascular effects of experimental therapeutics ahajournals.org. The ability to maintain stable cardiovascular parameters while allowing for the observation of specific autonomic responses makes this compound a cornerstone in cardiovascular research models.
Table 3: Comparative Sympathetic Nerve Activity (SNA) and Arterial Blood Pressure (ABP) Responses under Different Anesthetics
| Stimulus/Condition | Inactin Anesthesia | Isoflurane Anesthesia | Urethane Anesthesia | Decerebrate Preparation | Reference |
| Renal chemosensory stimuli (e.g., capsaicin) | Present | Absent | Severely Blunted | Largely Absent | nih.gov |
| Renal mechanosensory stimuli (e.g., pelvic pressure) | Present | Absent | Severely Blunted | Largely Absent | nih.gov |
| Renal SNA Response (Lumbar) | Decreased | Not specified | Not specified | Not specified | nih.gov |
| Renal SNA Response (Renal/Splanchnic) | Increased | Not specified | Not specified | Not specified | nih.gov |
| Arterial Blood Pressure (ABP) Response | Present | Absent | Severely Blunted | Largely Absent | nih.gov |
Methodological Innovations and Considerations with Inactin Hydrate in Research
Optimization of Experimental Protocols for Inactin Hydrate-Facilitated Studies
The successful implementation of Inactin hydrate (B1144303) in research often hinges on optimizing experimental protocols to ensure subject well-being and data integrity. This involves careful consideration of anesthesia maintenance for prolonged sessions and strategies to minimize physiological variability.
This compound is particularly favored for research protocols that demand extended periods of anesthesia. Its sustained action allows for complex procedures that might otherwise be compromised by the need for repeated anesthetic administration. For instance, studies involving dynamic positron emission tomography (PET) imaging coupled with computed tomography (CT) and requiring invasive procedures like arterial catheterization for blood sampling have utilized this compound due to the necessity of a longer anesthetic duration nih.govcore.ac.uknih.gov. Similarly, research on microvessel permeability and studies involving long-term subcutaneous infusions of therapeutic agents have employed this compound to ensure continuous and stable anesthesia throughout the experimental period. This prolonged stability is crucial for capturing dynamic physiological processes or effects of interventions over extended timeframes.
Integration of this compound with Advanced Research Technologies
This compound's anesthetic properties are highly compatible with a range of advanced research technologies, enabling detailed investigations into physiological functions and disease mechanisms.
This compound anesthesia is employed in studies involving electrophysiological recordings, such as electromyography (EMG). For instance, research investigating respiratory control mechanisms in rat pups has utilized this compound to sedate the animals, allowing for the insertion of fine-wire electrodes into muscles like the genioglossus and intercostal muscles to record EMG activity during breathing. These EMG signals are typically sampled at high frequencies (e.g., 5 kHz), preamplified, amplified, and band-pass filtered to capture detailed muscle activity. The electrode tips are often bared of insulation to enhance the recording area, facilitating robust data acquisition in vivo.
This compound is frequently used in conjunction with advanced imaging modalities, most notably PET and CT scans, for quantitative physiological assessments. Its suitability for prolonged anesthesia makes it ideal for dynamic imaging studies that require extensive data acquisition. For example, in studies determining cerebral glucose uptake rates using 2-[¹⁸F]fluoro-2-deoxy-D-glucose (FDG) PET in rats, this compound anesthesia was employed to facilitate arterial catheterization for blood sampling, which is essential for kinetic modeling nih.govcore.ac.uknih.gov. These studies have demonstrated the compatibility of this compound with these imaging techniques, allowing for the computation of parameters like the area under the curve (AUC) and the tracer uptake rate constant (Kᵢ) nih.govnih.gov.
Table 1: Quantitative PET Imaging Parameters under this compound Anesthesia
| Parameter | Value | Notes |
| Experimental AUC (FDG) | 1,893.53 ± 195.39 kBq min/cc | Derived from arterial blood samples in WKY rats. |
| Computed AUC (FDG) | 1,792.65 ± 155.84 kBq min/cc | Model-corrected input function. p = 0.76. |
| Mean difference in Kᵢ (Experimental vs. Computed) | 0.0029 min⁻¹ (~13.5%) | Determined via Bland-Altman analysis for cerebral regions in WKY rats. |
The compatibility of this compound with these imaging techniques allows for detailed analysis of tracer kinetics, contributing to a deeper understanding of metabolic processes in vivo nih.govcore.ac.uknih.gov.
The integration of this compound with microdialysis and biosensor technologies has also been noted in research. While specific details are limited, studies have mentioned the use of this compound in conjunction with intravital microscopy for observing biosensor activities. This suggests that the anesthetic state induced by this compound does not interfere with the function or visualization of biosensors in vivo, opening avenues for real-time monitoring of biochemical processes within living subjects.
Table 2: Physiological Parameters Monitored in Rat Pups under this compound Anesthesia
| Parameter | Age (Postnatal Day) | Group | Value (Mean ± SE) |
| Breathing Frequency | P7 | Saline-exposed | 105.33 ± 8.77 breaths/min |
| Breathing Frequency | P7 | Unexposed | 104.17 ± 11.08 breaths/min |
| Breathing Frequency | P10 | Unexposed | 129.67 ± 20.14 breaths/min |
| Breathing Frequency | P10 | Saline-exposed | 124.33 ± 14.19 breaths/min |
| Heart Rate | P7 | Saline-exposed | 362.50 ± 20.32 bpm |
| Heart Rate | P7 | Unexposed | 350.08 ± 34.28 bpm |
| Heart Rate | P10 | Saline-exposed | 383.16 ± 24.34 bpm |
| Heart Rate | P10 | Unexposed | 373.46 ± 29.33 bpm |
Table 3: Growth Rate Data from Peptide Infusion Studies under Anesthesia
| Treatment Group | Growth Rate (mm/12 weeks) (Mean ± SE) |
| Vehicle Control | 57.2 ± 3.6 |
| 0.05 mg/kg/day ASB20123 | 70.0 ± 5.0 |
| 0.15 mg/kg/day ASB20123 | 87.8 ± 6.2 |
Table 4: Heart Rate Comparison in Mice Exposed to E-cigarette Aerosol
| Mouse Group | Heart Rate (bpm) (Mean ± SE) | Significance |
| ALDH2*2 mice | 775 ± 30 | p < 0.01 |
| ALDH2 mice (WT) | 679 ± 33 |
Compound List:
this compound (thiobutabarbital sodium salt hydrate)
2-[¹⁸F]fluoro-2-deoxy-D-glucose (FDG)
Adiponectin (Ad)
Insulin
ASB20123
C-type natriuretic peptide (CNP)
Natriuretic peptide receptor B (NPR-B)
SEW2871
ASR396
Fingolimod (FTY720)
Glucocorticoids
Epinephrine
Aldehyde dehydrogenase 2 (ALDH2)
Acetaldehyde
4-hydroxynonenal (B163490) (4-HNE)
Comparative Research with Other Anesthetic Agents in Controlled Experimental Settings
Comparative Analysis of Inactin Hydrate (B1144303) with Gaseous Anesthetics in Specific Research Domains
Inactin hydrate, an injectable anesthetic agent, is often compared with gaseous anesthetics like isoflurane (B1672236) and sevoflurane (B116992) in various research domains. These comparisons are crucial for understanding the nuanced effects of different anesthetic classes on physiological parameters in experimental models.
Impact on Cardiovascular Parameters in Research Models
Studies comparing this compound with gaseous anesthetics reveal significant differences in their impact on cardiovascular parameters. In research models, this compound has been noted for its minimal effects on cardiovascular tone krackeler.comsigmaaldrich.com. However, specific comparisons indicate that gaseous anesthetics like isoflurane may maintain higher heart rates and maximal rates of contraction compared to injectable combinations such as ketamine/Inactin researchgate.netnih.gov. For instance, during beta-adrenergic stimulation, the heart rate increased significantly more in the ketamine/Inactin group than in the isoflurane group nih.gov. Conversely, another study found that Inactin anesthesia allowed for the presence of sympathetic nerve activity (SNA) and arterial blood pressure (ABP) responses to renal stimuli, whereas these responses were absent or severely blunted in isoflurane-anesthetized rats nih.gov. This suggests that while gaseous anesthetics might offer more stable cardiovascular parameters in some contexts, this compound may preserve certain physiological reflexes that are suppressed by inhalant agents nih.gov.
Influence on Neurophysiological Responses in Experimental Preparations
The influence of this compound on neurophysiological responses in experimental preparations also differs from gaseous anesthetics. Research comparing isoflurane and sevoflurane, both gaseous anesthetics, indicates that sevoflurane can cause a deeper suppression of neuronal firing and affects LFP beta oscillations differently than isoflurane nih.gov. While direct comparative studies of this compound's neurophysiological impact against gaseous anesthetics are less common in the provided literature, the general understanding is that injectable anesthetics like this compound can have prolonged effects and may influence brain activity differently than rapidly acting gaseous agents. For example, studies on PET neuroimaging have shown that isoflurane can lead to lower brain glucose uptake compared to injection anesthetics like Hypnorm–Dormicum, suggesting anesthetic choice significantly impacts metabolic activity and thus neurophysiological readouts mdpi.com.
Differentiation of this compound from Other Injectable Anesthetics for Research Objectives
This compound, a long-lasting injectable anesthetic, is often contrasted with other injectable agents such as pentobarbital (B6593769), ketamine, and propofol (B549288), based on its metabolic effects and stability in experimental protocols.
Comparison of Metabolic Effects Across Anesthetic Agents in Research
This compound (thiobutabarbital sodium salt hydrate) is described as a long-lasting anesthetic agent commonly used in rat studies nih.govsemanticscholar.org. It is noted to have minimal effects on renal output krackeler.comsigmaaldrich.com. In contrast, other injectable anesthetics can have more pronounced metabolic impacts. For example, pentobarbital is known to cause significant respiratory and cardiovascular depression colorado.eduresearchgate.net. Propofol, while having rapid onset, can also cause respiratory and cardiovascular depression if administered too rapidly colorado.eduufba.br. Transient hyperglycemia has been observed following the administration of some injectable anesthetics, which may be relevant for research studies colorado.edu. Furthermore, Inactin has been shown to have persistent effects on kidney mitochondrial function, inhibiting complex I and contributing to increased hydrogen peroxide production, effects that researchers must consider when interpreting results from animals anesthetized with Inactin nih.govsemanticscholar.org.
Assessment of Stability in Long-Term Experimental Protocols
The stability of this compound in long-term experimental protocols is a key consideration. This compound is characterized as a long-lasting anesthetic nih.govsemanticscholar.org, implying its suitability for extended procedures. However, its solutions are noted to be unstable if stored for more than 8 hours at 4°C krackeler.comsigmaaldrich.com. This necessitates the preparation of fresh solutions for prolonged or repeated use. Compared to some other injectable anesthetics, such as propofol which requires careful administration to avoid adverse effects, Inactin's longer duration of action can be an advantage for procedures exceeding three hours ufba.br. However, the precise stability and degradation kinetics of this compound solutions over extended periods under various storage conditions would need specific assessment for critical long-term protocols.
Strategic Selection of this compound for Specific Research Questions and Model Systems
The strategic selection of this compound for specific research questions and model systems is guided by its pharmacokinetic profile and its comparative effects on physiological parameters. Its long-lasting nature makes it suitable for studies requiring prolonged anesthesia without frequent re-administration, such as those investigating chronic physiological responses or complex surgical procedures nih.govsemanticscholar.orgufba.br.
This compound has been utilized in studies focusing on renal function, cardiovascular parameters, and neurophysiological responses krackeler.comsigmaaldrich.comnih.govnih.govsemanticscholar.org. For instance, its use in studying sympathetic and hemodynamic responses to renal stimuli has been recommended due to its ability to preserve these responses, unlike some gaseous anesthetics nih.gov. Its minimal impact on cardiovascular tone is also a noted advantage krackeler.comsigmaaldrich.com. However, researchers must be aware of its effects on kidney mitochondria, including inhibition of complex I and increased hydrogen peroxide production, which could influence studies involving mitochondrial function or oxidative stress nih.govsemanticscholar.org. When comparing this compound with gaseous anesthetics like isoflurane, the choice often depends on whether preserving specific physiological reflexes (favors Inactin) or achieving rapid recovery and potentially different neurophysiological readouts (favors gaseous anesthetics) is prioritized nih.govnih.govmdpi.com. For long-term protocols, the need for fresh solution preparation due to limited solution stability must be factored into experimental design krackeler.comsigmaaldrich.com.
Future Directions and Emerging Paradigms in Inactin Hydrate Facilitated Research
Potential for Inactin Hydrate (B1144303) in Novel In Vitro and Organoid Research Models
The utility of Inactin hydrate has historically been confined to in vivo animal models. However, the increasing sophistication of in vitro and organoid systems presents an untapped potential for dissecting its specific biological effects in a more controlled environment.
In Vitro Cell Culture Systems: Two-dimensional (2D) and three-dimensional (3D) cell cultures are fundamental tools in drug discovery and toxicology. ijramr.com These systems could be leveraged to study the direct cellular responses to this compound, independent of systemic physiological effects. For instance, cell lines from various organs (e.g., kidney, liver, neurons) could be exposed to this compound to screen for cytotoxicity, metabolic alterations, or changes in gene expression. nih.gov Dynamic pharmacokinetic (PK) cell culture systems, which simulate the changing concentrations of a substance over time, could offer a more physiologically relevant in vitro model to study the cellular uptake and impact of this compound and its metabolites. nih.gov
Organoid Models: Organoids are 3D structures grown from stem cells that self-organize to mimic the architecture and function of a specific organ. nih.govnih.gov These "mini-organs" offer a near-physiological model that bridges the gap between simple cell culture and complex whole-animal studies. nih.gov The application of this compound to organoid models—such as kidney, liver, or brain organoids—could provide invaluable insights. For example, researchers could investigate the direct effects of the compound on organ-specific cell types and their interactions, study its impact on organoid development and maturation, or use organoids as a platform for toxicity screening. Given that this compound is known to affect renal physiology, kidney organoids could be a particularly powerful tool to deconstruct its effects on glomerular and tubular function in a human-relevant context.
The transition to these models would allow for higher throughput screening and a reduction in animal use, aligning with ethical considerations in research. It would also facilitate the study of species-specific effects by using human-derived organoids.
Exploration of this compound's Effects on Cellular Energetics and Mitochondrial Function in Research
Recent research has illuminated that this compound is not a biologically inert anesthetic but has profound and lasting effects on mitochondrial function. This paradigm shift necessitates a deeper exploration of its impact on cellular energetics, as these effects could be significant confounding variables in studies where metabolic function is critical.
A key study investigating kidney mitochondria from rats anesthetized with this compound revealed several significant effects on the electron transport chain and mitochondrial respiration. The findings demonstrated that this compound directly interacts with and alters mitochondrial machinery. uiowa.edu
Key Research Findings on this compound's Mitochondrial Effects:
Inhibition of Complex I: this compound was found to inhibit Complex I of the mitochondrial respiratory chain. This is a critical enzyme complex that initiates the process of oxidative phosphorylation, and its inhibition can lead to decreased ATP production. uiowa.edu This effect is consistent with findings for other barbiturates, which are also known to depress mitochondrial respiration by interfering with Complex I. nih.gov
Reduced Proton Leak: The anesthetic reduces both unregulated and regulated proton leak across the inner mitochondrial membrane. This action leads to an increased respiratory control ratio (RCR), which is typically seen as an improvement in mitochondrial efficiency. uiowa.edu
Increased Oxidative Stress: Despite the apparent increase in efficiency (higher RCR), this compound contributes to an increase in mitochondrial hydrogen peroxide production, a key reactive oxygen species (ROS). uiowa.edu Elevated ROS can lead to cellular damage and has been implicated in a wide range of pathologies.
These persistent effects on mitochondria should be carefully considered when designing and interpreting experiments in animals anesthetized with this compound, particularly in fields like nephrology, cardiology, and neurology where mitochondrial health is paramount. uiowa.edu
| Mitochondrial Parameter | Observed Effect | Primary Consequence | Reference |
|---|---|---|---|
| Complex I-Mediated Respiration | Inhibited | Reduced efficiency of the electron transport chain at its primary entry point. | uiowa.edu |
| Respiratory Control Ratio (RCR) | Significantly Improved/Increased | Indicates tighter coupling between oxygen consumption and ATP synthesis. | uiowa.edu |
| Proton Leak (Unregulated and Regulated) | Reduced | Decreased proton conductance across the inner mitochondrial membrane. | uiowa.edu |
| Hydrogen Peroxide Production | Increased | Elevated mitochondrial reactive oxygen species (ROS), indicating increased oxidative stress. | uiowa.edu |
Unraveling Cryptic Interactions of this compound with Uncharacterized Biological Pathways
The discovery of this compound's mitochondrial effects highlights the potential for other, as-yet-uncharacterized biological interactions. When a compound is used under the assumption that it only serves a single purpose (e.g., anesthesia), its other biological activities are often overlooked. These are considered "off-target" effects—adverse or unintended effects resulting from the modulation of biological targets other than the primary one. nih.gov
The interaction with mitochondria can be considered a significant off-target effect of this compound in studies not focused on cellular metabolism. This raises critical questions: what other pathways might this compound influence?
Future research should aim to unravel these cryptic interactions. Potential areas of investigation include:
Gene Expression: High-throughput transcriptomic studies (e.g., RNA-seq) on tissues exposed to this compound could reveal unexpected changes in gene expression profiles, pointing toward affected signaling pathways.
Proteomic and Metabolomic Analyses: Unbiased screening of the proteome and metabolome could identify proteins and small molecules whose levels are altered by this compound, providing a functional readout of its cryptic biological activities.
Interaction with the Cytoskeleton: The actin cytoskeleton is known to regulate mitochondrial function and ion channel activity. researchgate.netnih.gov Investigating whether this compound's effects are mediated through or have an impact on cytoskeletal dynamics could reveal novel mechanisms of action.
Uncovering these interactions is crucial for interpreting data from past and future studies that use this compound, as these effects could fundamentally alter the biological systems under investigation in ways that are not immediately apparent.
Development of Standardized Reporting Guidelines for this compound-Based Research
Given the evidence of this compound's significant biological activity beyond anesthesia, there is an urgent need for the development and adoption of standardized reporting guidelines for its use in research. The quality and reproducibility of animal research are enhanced by transparent and detailed reporting. researchgate.net However, systematic reviews have shown that reporting of anesthetic and analgesic details in scientific literature is often incomplete. researchgate.net
General guidelines like the Animal Research: Reporting of In Vivo Experiments (ARRIVE) provide a framework, but the specific, persistent effects of this compound warrant more detailed, substance-specific recommendations. nih.gov The goal of such guidelines would be to ensure that researchers provide enough information for others to replicate the experiment and assess the potential impact of the anesthetic on the results.
Proposed Elements for Standardized Reporting Guidelines for this compound:
| Reporting Element | Rationale |
| Time-Lapse Details | The time between this compound administration and the experimental procedure or tissue harvesting should be precisely reported, as its mitochondrial effects are known to be persistent. uiowa.edu |
| Animal Monitoring | Detailed reporting of physiological monitoring (e.g., heart rate, respiratory rate, temperature) every 15 minutes during anesthesia should be mandatory. uiowa.edu |
| Mitochondrial Function Assessment | In studies where cellular metabolism is a key factor, a baseline assessment or acknowledgment of this compound's known mitochondrial effects should be included in the discussion of limitations. |
| Justification for Use | Researchers should provide a clear justification for choosing this compound over other anesthetics, especially in studies involving metabolic, renal, or neurological endpoints. |
Adoption of such guidelines would improve transparency, enhance reproducibility, and allow for a more accurate interpretation of scientific findings by accounting for the non-anesthetic biological effects of this compound.
Theoretical Implications of this compound's Actions for Broader Anesthetic Mechanisms
The mechanisms by which general anesthetics induce unconsciousness, amnesia, and immobility are not fully understood. The long-standing theory focuses on their ability to modulate the activity of membrane proteins, particularly ligand-gated ion channels like the GABA-A receptor. plos.org However, the pronounced effects of this compound and other anesthetics on mitochondria lend significant support to an alternative or complementary theory: the mitochondrial theory of anesthesia.
This theory posits that a key action of general anesthetics is the inhibition of mitochondrial function, leading to a reduction in intracellular ATP levels. plos.org The findings that this compound inhibits Complex I of the electron transport chain fit perfectly within this framework. uiowa.edu A reduction in ATP, the primary energy currency of the cell, would have profound effects on highly energy-dependent neuronal processes, such as maintaining ion gradients and neurotransmitter release, ultimately leading to the anesthetic state.
The actions of this compound may therefore represent a convergence of mechanisms:
Ion Channel Modulation: As a barbiturate (B1230296), it is expected to potentiate the inhibitory effects of GABA at the GABA-A receptor, a classic mechanism for anesthetic action.
Mitochondrial Inhibition: Its direct inhibition of mitochondrial respiration provides a bioenergetic basis for reduced neuronal activity.
Therefore, studying this compound offers a unique opportunity to explore the interplay between these two major theories of anesthesia. Future research could investigate how mitochondrial inhibition by this compound specifically impacts ion channel function and synaptic transmission. This could lead to a more unified theory of anesthesia, where both bioenergetic suppression and direct ion channel modulation are seen as critical, interconnected components of the anesthetic state.
Q & A
Q. What experimental design considerations are critical when selecting Inactin hydrate as an anesthetic for gastrointestinal motility studies?
this compound is preferred over urethane in gastric emptying studies due to its minimal interference with gastrointestinal parameters. When designing experiments, use [13C]-breath tests to quantify gastric half-emptying time, peak [13C] recovery, and maximum CO₂ concentration. Ensure consistent dosing (e.g., 120 mg/kg intraperitoneally in rats) and control for hydration status, as Inactin’s effects are time-dependent . Validate findings against awake-state baselines to isolate anesthetic-specific impacts.
Q. How does this compound influence renal mitochondrial respiration, and what protocols mitigate confounding effects in nephrology research?
Inactin inhibits mitochondrial Complex I, reduces proton leakage, and increases superoxide production. To mitigate confounding, measure respiratory control ratios (RCR) and adenosine triphosphate (ATP) synthesis rates within 2–4 hours post-administration. Include sham-treated controls to distinguish drug-induced effects from surgical stress. Use high-resolution respirometry with substrates like glutamate/malate to assess Complex I-specific activity .
Q. What are the standardized protocols for preparing and storing this compound to ensure chemical stability in experimental settings?
Store this compound as a lyophilized powder at −20°C, protected from light and moisture. Reconstitute with sterile saline (0.9% NaCl) immediately before use. Validate purity via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm). Adhere to DEA Schedule III regulations for controlled substances, including secure logging and disposal protocols .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s impact on reactive oxygen species (ROS) across different organ systems?
Discrepancies in ROS findings (e.g., renal vs. hepatic systems) may stem from tissue-specific antioxidant capacities or experimental timelines. Employ dual-probe fluorescence microscopy (e.g., MitoSOX Red for mitochondrial superoxide, DCFDA for cytosolic ROS) to spatially resolve oxidative stress. Pair with glutathione assays to quantify redox buffering capacity. Statistical models (e.g., mixed-effects regression) should account for inter-organ variability .
Q. What molecular dynamics approaches elucidate the hydration-dependent pharmacokinetics of this compound?
Hydrate stability affects solubility and bioavailability. Use X-ray crystallography or differential scanning calorimetry (DSC) to characterize hydrate-anhydrate phase transitions. Molecular docking simulations (e.g., AutoDock Vina) can predict water-mediated interactions with targets like sodium channels. Validate in vitro using parallel artificial membrane permeability assays (PAMPA) under controlled humidity .
Q. How do long-term this compound exposures alter transcriptional regulation in metabolic studies, and what omics tools are optimal for analysis?
Chronic exposure may dysregulate genes linked to oxidative phosphorylation (e.g., NDUFS1, COX5A). Apply RNA sequencing (RNA-seq) with pathway enrichment analysis (tools: DAVID, GSEA) on tissues sampled at staggered intervals (24–72 hours). Integrate with proteomic data (LC-MS/MS) to confirm post-translational modifications. Control for batch effects using spike-in standards .
Methodological Resources
- Comparative Pharmacokinetics : Use LC-MS/MS to quantify Inactin plasma concentrations, correlating with hemodynamic endpoints (e.g., mean arterial pressure) .
- Ethical and Regulatory Compliance : Document anesthesia protocols in accordance with ARRIVE 2.0 guidelines, specifying humane endpoints and DEA reporting requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
